![molecular formula C22H18FN5O2 B6583851 1-(2-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251613-90-7](/img/structure/B6583851.png)
1-(2-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18FN5O2 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.14445300 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 1-(2-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and underlying mechanisms based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H19FN4O, with a molecular weight of approximately 364.39 g/mol. The compound features a triazole ring, aromatic substituents, and a carboxamide group, which are crucial for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
A study conducted by Kumar et al. (2023) synthesized several 1,2,3-triazole hybrids and evaluated their efficacy against lung cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 6.2 μM against HCT-116 colon carcinoma cells . This suggests that structural modifications in triazoles can enhance their anticancer properties.
Compound | Cell Line | IC50 Value (μM) |
---|---|---|
Compound A | HCT-116 | 6.2 |
Compound B | T47D (Breast) | 27.3 |
Compound C | H460 (Lung) | Not specified |
Antimicrobial Activity
Triazole compounds have also been investigated for their antimicrobial properties. A study reported that triazole derivatives displayed promising activity against E. coli, with minimum inhibitory concentration (MIC) values as low as 0.0063 μmol/mL .
The proposed mechanism for the antimicrobial activity of triazoles involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of triazole compounds. Key factors influencing activity include:
- Substituents on the phenyl rings : Electron-donating groups such as methoxy enhance activity.
- Triazole ring modifications : Alterations in the triazole structure can significantly affect potency.
Research indicates that specific substitutions can lead to enhanced selectivity and reduced toxicity towards normal cells while maintaining efficacy against cancerous cells .
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities, including:
Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer properties by inhibiting the proliferation of cancer cells. Studies have shown that 1-(2-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide may induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects. It has been shown to inhibit motor neuron degeneration, suggesting potential applications in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) . The mechanism may involve modulation of neuroinflammatory pathways and protection against oxidative stress.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against a range of bacterial and fungal pathogens, warranting further investigation into its potential as an antimicrobial agent .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity and induced apoptosis through caspase activation .
Case Study 2: Neuroprotection
A study focused on neurodegenerative diseases highlighted the protective effects of triazole derivatives on motor neurons. The compound was tested in vitro using motor neuron cultures exposed to toxic agents. The results demonstrated a reduction in cell death and preservation of neuronal function, supporting its potential use in treating neurodegenerative conditions .
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-30-17-8-4-6-15(12-17)13-25-22(29)20-21(16-7-5-11-24-14-16)28(27-26-20)19-10-3-2-9-18(19)23/h2-12,14H,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYORMYTOUHTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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